DNA‑binding mode departure: Groove‑binding (Kb = 2.5 × 10³ M⁻¹) rather than the intercalation observed for the 4‑phenyl series
The 4‑MC compound binds calf thymus DNA (ctDNA) via a groove‑binding mode with a binding constant (Kb) of 2.5 × 10³ M⁻¹, as determined by UV‑visible spectroscopy and viscosity measurements [1]. In contrast, the 4‑phenyl‑ and 4‑(para‑electron‑withdrawing)‑substituted analogues reported by Braga et al. interact preferentially through intercalation, evidenced by the opposite trend in viscosity changes and a different fluorescence quenching signature [2]. This qualitative switch in binding mode is a direct consequence of the 4‑methoxy substituent and cannot be achieved by simple 4‑aryl or 4‑halogen variants.
| Evidence Dimension | DNA‑binding mode and affinity |
|---|---|
| Target Compound Data | Groove‑binding mode; Kb = 2.5 × 10³ M⁻¹ (ctDNA) [1] |
| Comparator Or Baseline | 4‑Phenyl analogue (CAS 119825‑05‑7) and 4‑(EWG)‑substituted derivatives: intercalation mode; highest Kb among the series (compound 16) ≈ 1.2 × 10⁴ M⁻¹ [2] |
| Quantified Difference | Binding mode: groove vs. intercalation. Affinity: target is ~5‑fold lower in Kb than the best intercalator in the 4‑phenyl series, but the distinct mode enables different downstream biological consequences (sub‑G1 arrest vs. typical intercalation‑driven apoptosis). |
| Conditions | ctDNA model; UV‑Vis spectroscopy, fluorescence quenching, and viscosity measurements at physiological pH [1][2]. |
Why This Matters
A procurement decision based solely on structural similarity ignores the binding‑mode switch; a scientist who requires a groove‑binding benzochromene probe must choose the 4‑methoxyphenyl variant.
- [1] Hanifeh Ahagh, M. et al. Nucleosides Nucleotides Nucleic Acids 2021, 40 (8), 821–837. View Source
- [2] Braga, T. C. et al. Eur. J. Med. Chem. Rep. 2022, 5, 100041. View Source
